molecular formula C11H12ClNO3S B1620807 2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid CAS No. 338421-25-3

2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid

Cat. No. B1620807
M. Wt: 273.74 g/mol
InChI Key: YRBOSRDVVKCJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid” is a chemical compound with the molecular formula C11H12ClNO3S and a molecular weight of 273.74 . It is intended for research use only and is not intended for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1=CC(=CC=C1CNC(=O)CSCC(=O)O)Cl . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely unknown. Its molecular weight is 273.74 , but other properties such as its melting point, boiling point, and solubility have not been reported.

Scientific Research Applications

Environmental Science Applications

  • Biodegradation of Aromatic Compounds : Novosphingobium resinovorum SA1 is reported to utilize sulfanilic acid (a sulfonated aromatic amine similar in structure to the mentioned compound) as its sole carbon, nitrogen, and sulfur source. This highlights the potential of certain microorganisms in degrading aromatic xenobiotics, which could be relevant for environmental bioremediation strategies (Hegedűs et al., 2017).

Organic Chemistry and Chemical Synthesis

  • Synthesis of Aminoacetic Acids : Research on hydrolytic transformations of related compounds under specific conditions has led to the creation of N-arylsulfonyl-2-[4-carboxymethyloxy(or sulfanyl)phenyl]-2-aminoacetic acids, demonstrating advanced methods in organic synthesis and potential for producing novel chemical entities (Rudyakova et al., 2006).

Biochemistry Applications

  • Inhibition Studies : The study of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds related to the query compound shows their potential in biochemical applications, such as understanding enzyme mechanisms or developing fluorescent probes for biological studies (Watanabe et al., 2010).

Pharmacology and Medicinal Chemistry

  • Carbonic Anhydrase Inhibitors : Exploration into halogenated sulfonamides, which share functional group similarities with the queried compound, reveals their potent inhibitory effects on carbonic anhydrase IX, a tumor-associated enzyme. This suggests potential applications in designing antitumor agents (Ilies et al., 2003).
  • Antibacterial and Enzyme Inhibition : N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides demonstrate significant antibacterial activity and moderate inhibition of α-chymotrypsin enzyme, underscoring the potential of structurally related compounds in antimicrobial and enzyme inhibition applications (Siddiqui et al., 2014).

Safety And Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . Therefore, it should be handled with care and appropriate safety measures should be taken when using it in a laboratory setting.

properties

IUPAC Name

2-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c12-9-3-1-8(2-4-9)5-13-10(14)6-17-7-11(15)16/h1-4H,5-7H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBOSRDVVKCJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377192
Record name 2-({2-[(4-chlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid

CAS RN

338421-25-3
Record name 2-({2-[(4-chlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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